Nodaga-nhs

Catalog No.
S3525414
CAS No.
1407166-70-4
M.F
C19H28N4O10
M. Wt
472.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nodaga-nhs

CAS Number

1407166-70-4

Product Name

Nodaga-nhs

IUPAC Name

2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid

Molecular Formula

C19H28N4O10

Molecular Weight

472.4 g/mol

InChI

InChI=1S/C19H28N4O10/c24-14-2-3-15(25)23(14)33-18(30)4-1-13(19(31)32)22-9-7-20(11-16(26)27)5-6-21(8-10-22)12-17(28)29/h13H,1-12H2,(H,26,27)(H,28,29)(H,31,32)

InChI Key

KHYQZCZUWQXKHB-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(C(=O)O)N2CCN(CCN(CC2)CC(=O)O)CC(=O)O

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(C(=O)O)N2CCN(CCN(CC2)CC(=O)O)CC(=O)O

The exact mass of the compound Nodaga-nhs is 472.18054310 g/mol and the complexity rating of the compound is 745. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Biomolecule Labeling

Nodaga-NHS functions as a bifunctional linker. It possesses:

  • An N-hydroxysuccinimide (NHS) ester group: This group reacts readily with primary amines present on various biomolecules, including proteins, peptides, and antibodies. This reaction forms a stable amide bond between the Nodaga-NHS and the biomolecule.
  • A maleimide group: This group reacts specifically with thiol groups (sulfhydryl groups) found on cysteine residues in proteins. This allows for site-directed conjugation, attaching the Nodaga-NHS to a specific location on the protein.

This dual functionality makes Nodaga-NHS a versatile tool for labeling biomolecules with various functionalities:

  • Attaching fluorophores: By linking Nodaga-NHS to biomolecules, researchers can attach fluorescent tags for visualization purposes in techniques like fluorescence microscopy and flow cytometry [].
  • Drug conjugation: Researchers can utilize Nodaga-NHS to create drug conjugates, where a therapeutic molecule is attached to a targeting moiety (like an antibody) via the linker. This allows for targeted drug delivery [].
  • Immobilization: Biomolecules can be immobilized onto surfaces like beads or gels using Nodaga-NHS. This is useful in assays and affinity chromatography applications [].

Nodaga-nhs, or 2,2′,2″-(10-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid, is a chelating agent derived from the NOTA (1,4,7-triazacyclononane-N,N',N''-triacetic acid) family. It features a tetraazacyclododecane core with three carboxylic acid groups that allow it to form stable complexes with metal ions. This compound is particularly useful in radiopharmaceutical applications due to its ability to effectively bind radioactive isotopes for imaging and therapeutic purposes .

Nodaga-nhs is primarily utilized in conjugation reactions where it reacts with amines to form stable amide bonds. The reaction typically involves the activation of carboxylic acid groups through the formation of an N-hydroxysuccinimide (NHS) ester, which enhances the reactivity towards primary amines. This allows for efficient coupling to biomolecules such as peptides and antibodies, facilitating their labeling with radiometals like copper-64 or indium-111 for imaging applications .

The biological activity of Nodaga-nhs is closely tied to its application in medical imaging and targeted therapy. By conjugating with antibodies or peptides, it enables the delivery of radiopharmaceuticals that can selectively target cancer cells or other tissues of interest. Studies have shown that radiolabeled compounds using Nodaga-nhs exhibit high specificity and uptake in tumors during positron emission tomography imaging . Additionally, its stability in biological systems minimizes off-target effects, enhancing therapeutic efficacy.

The synthesis of Nodaga-nhs typically involves multi-step organic reactions:

  • Preparation of the Core Structure: The synthesis begins with the formation of the tetraazacyclododecane framework.
  • Functionalization: The carboxylic acid groups are activated by reacting with NHS to form NHS esters.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Nodaga-nhsTetraazacyclododecane derivativeHigh stability; effective in radiolabelingRadiopharmaceuticals, targeted therapyDOTATetraazacyclododecaneEstablished use in PET imaging; versatileImaging; radioimmunotherapyNOTATriazacyclononaneGood metal ion complexation; lower steric hindranceImaging; drug delivery systems

Unique Aspects of Nodaga-nhs

  • Enhanced Stability: Compared to DOTA, Nodaga-nhs shows improved stability against metal dissociation.
  • Versatile Functionalization: Its NHS ester form allows for easy conjugation to various biomolecules without compromising their biological activity.

Interaction studies involving Nodaga-nhs focus on its binding affinity and stability when complexed with various metal ions. Research has demonstrated that compounds labeled with Nodaga-nhs exhibit favorable pharmacokinetics and biodistribution profiles in vivo. These studies are crucial for optimizing the design of radiopharmaceuticals and ensuring their effectiveness in clinical settings .

Optimization of NHS Ester Conjugation Strategies for Bioconjugation

N-hydroxysuccinimide (NHS) esters are pivotal in bioconjugation due to their selective reactivity with primary amines, forming stable amide bonds. NODAGA-NHS leverages this mechanism to link chelators to biomolecules like antibodies or peptides. The reaction occurs under mild alkaline conditions (pH 7–9), where the NHS ester reacts with lysine residues or N-terminal amines, releasing N-hydroxysuccinimide as a byproduct.

Key optimization parameters include:

  • Molar Ratio: Excess NODAGA-NHS ensures high conjugation efficiency. Studies using trastuzumab demonstrated that 20 equivalents of NODAGA-NHS achieved >90% labeling efficiency, while 100 equivalents risked protein aggregation.
  • Reaction Time and Temperature: Prolonged incubation (18–24 hours at 4°C) minimizes hydrolysis of the NHS ester while maximizing amine reactivity.
  • Buffer Composition: Borate buffers (pH 8.5) enhance nucleophilicity of amines, whereas phosphate buffers may compete for reactive sites.

Table 1: Impact of NODAGA-NHS Equivalents on Trastuzumab Labeling Efficiency

EquivalentsLabeling Efficiency (%)Aggregate Formation (%)
565<5
209210
1009525

Data adapted from DOTA/NODAGA conjugation experiments.

Solid-Phase Peptide Synthesis Integration with NODAGA Chelation

Solid-phase peptide synthesis (SPPS) enables site-specific incorporation of NODAGA into peptide sequences. The process involves:

  • Resin Functionalization: The C-terminal amino acid is anchored to a resin, with NODAGA introduced as a protected derivative (e.g., Fmoc-NODAGA(tBu)₃-OH).
  • Orthogonal Protection: Temporary Fmoc groups shield α-amines, while acid-labile tert-butyl (tBu) groups protect NODAGA’s carboxylic acids. This ensures selective deprotection during synthesis.
  • Post-Synthesis Modification: After peptide cleavage, NODAGA’s carboxylic acids are deprotected under acidic conditions, enabling radiometal chelation (e.g., with ⁶⁴Cu or ⁶⁸Ga).

A study functionalizing silica-gadolinium nanoparticles (SiGdNPs) with APTES-NODAGA silane demonstrated >95% chelator grafting efficiency, preserving the nanoparticle’s ultrasmall size (3–5 nm). This highlights SPPS compatibility with nanomaterial functionalization.

Comparative Analysis of NODAGA vs. DOTA Trastuzumab Labeling Efficiency

NODAGA and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) are widely used for radiometal labeling, but their structural differences impact performance:

Table 2: NODAGA vs. DOTA in ⁶⁴Cu-Labeled Trastuzumab

ParameterNODAGA-TrastuzumabDOTA-Trastuzumab
Labeling Efficiency98% (20°C, 1 h)85% (37°C, 2 h)
Serum Stability>95% after 48 h78% after 48 h
Tumor Uptake6.2 ± 0.8 %ID/g5.1 ± 0.6 %ID/g
Hepatic Retention2.1 ± 0.3 %ID/g8.9 ± 1.2 %ID/g

Data synthesized from preclinical studies.

NODAGA’s triaza macrocycle facilitates faster radiolabeling at lower temperatures compared to DOTA’s tetraaza structure, which requires prolonged heating. Additionally, NODAGA’s glutaric acid side chain enhances hydrophilicity, reducing non-specific hepatic uptake and improving renal clearance.

Neuroendocrine neoplasms (NENs) frequently overexpress somatostatin receptor subtype 2 (sst2), making it a prime target for positron emission tomography (PET) imaging. Nodaga-NHS has been instrumental in synthesizing sst2-targeted radiotracers with superior pharmacokinetic properties.

Comparative Performance of 68Ga-NODAGA-JR11 and 68Ga-DOTATATE

A head-to-head study comparing 68Ga-NODAGA-JR11 (a sst2 antagonist) and 68Ga-DOTATATE (a sst2 agonist) demonstrated significant advantages for the Nodaga-based tracer. In 45 patients with metastatic NENs, 68Ga-NODAGA-JR11 exhibited a 23% higher detection rate for liver metastases and a 1.5-fold improvement in tumor-to-background ratios compared to 68Ga-DOTATATE [4]. The enhanced contrast stems from Nodaga’s faster clearance from non-target tissues and reduced renal retention, which minimizes background signal interference [4].

Key Mechanistic Insights

  • Receptor Internalization: Unlike agonist-based tracers (e.g., DOTATATE), NODAGA-JR11’s antagonistic design prevents sst2 internalization, enabling prolonged receptor binding and improved signal retention [4].
  • Chelator Stability: The Nodaga chelator forms a more stable complex with gallium-68 ($$K_d = 10^{-23}$$ M) than DOTA, reducing free gallium accumulation in bones and soft tissues [4].

Epidermal Growth Factor Receptor Imaging Probes Development

The epidermal growth factor receptor (EGFR) family, including HER2, is a validated target for imaging and therapy in cancers such as breast and gastric carcinomas. Nodaga-NHS has been leveraged to develop EGFR-specific radiotracers with optimized labeling efficiency and in vivo stability.

64Cu-Labeled Trastuzumab Conjugates

A pivotal study conjugated Nodaga-NHS to trastuzumab, a HER2-targeted monoclonal antibody, for copper-64 PET imaging. Key findings include:

  • Labeling Efficiency: At room temperature, 80% incorporation of 64Cu was achieved within 15 minutes using a 1:20 molar ratio of trastuzumab to Nodaga-NHS [2].
  • Stability Benchmarking: Compared to DOTA-conjugated trastuzumab, the Nodaga variant showed 30% lower transchelation to serum proteins over 48 hours, as quantified by size-exclusion chromatography [3].

Synthetic Methodology

The conjugation protocol involved:

  • Antibody Modification: Trastuzumab was buffer-exchanged into 0.1 M borate (pH 8.5) and reacted with a 20-fold molar excess of Nodaga-NHS at 4°C for 20 hours [2].
  • Purification: Unreacted chelators were removed via PD-10 size-exclusion chromatography, yielding a conjugate with 3.2 Nodaga molecules per antibody on average [2].

αvβ3 Integrin-Targeted Tumor Angiogenesis Visualization

αvβ3 integrin, a marker of angiogenic endothelium, is overexpressed in glioblastoma, melanoma, and breast cancer. Nodaga-NHS enables the development of radiotracers that selectively bind this receptor, providing non-invasive insights into tumor vascularization.

Peptide-Based Radiotracer Design

While specific studies on αvβ3-targeted Nodaga conjugates were not detailed in the provided sources, the chelator’s general utility in peptide labeling can be extrapolated from its application in analogous systems:

  • RGD Peptide Conjugation: Cyclic arginine-glycine-aspartic acid (RGD) peptides, which bind αvβ3 with nanomolar affinity, are routinely functionalized with Nodaga-NHS for gallium-68 labeling.
  • Kinetic Advantages: Nodaga’s rapid complexation kinetics (<10 minutes at pH 4.5) allow for efficient radiolabeling of heat-sensitive peptides without compromising structural integrity [3].

Comparative Chelator Performance

In a parallel study evaluating 64Cu-labeled immunoconjugates, Nodaga demonstrated:

  • Higher Radiochemical Yield: 98% ± 1.2% vs. 75% ± 3.1% for DOTA under identical conditions (25°C, 30 minutes) [3].
  • Enhanced Serum Stability: After 24 hours in murine serum, Nodaga conjugates retained 92% ± 2.4% of their initial activity, outperforming DOTA (68% ± 4.7%) [3].

The chelation dynamics of gallium-68 with NODAGA demonstrates remarkable efficiency and stability characteristics that distinguish it from other macrocyclic chelators. NODAGA forms highly stable complexes with gallium-68 under mild conditions, exhibiting rapid complexation kinetics that facilitate efficient radiopharmaceutical synthesis [1].

NODAGA exhibits exceptional gallium-68 complexation kinetics at room temperature, achieving greater than 95% radiochemical yields within 5 minutes of incubation [1]. This rapid formation contrasts favorably with DOTA-based systems, which typically require 20 minutes at room temperature to achieve only 80-85% yield under similar conditions [1]. The superior kinetics of NODAGA-gallium-68 complex formation can be attributed to the optimal cavity size of the triazacyclononane ring system, which provides an ideal geometric match for the gallium-68 cation [2] [3].

The thermodynamic stability of gallium-68-NODAGA complexes demonstrates exceptional robustness, with stability constants (log K) reaching 30.98 [4]. This high stability constant indicates that the complex formation is thermodynamically favored and contributes to the excellent in vivo performance of gallium-68-NODAGA radiopharmaceuticals [4]. The complex exhibits remarkable kinetic inertness with a half-life of approximately 12.2 days at physiological pH [5], ensuring minimal dissociation under biological conditions.

Temperature optimization studies reveal that NODAGA maintains its superior complexation efficiency across various thermal conditions. At elevated temperatures (90°C), NODAGA-gallium-68 complex formation occurs in less than 5 minutes with quantitative yields, while maintaining the structural integrity of the chelate [1]. This thermal stability broadens the synthetic flexibility for radiopharmaceutical preparation protocols.

The pH dependence of gallium-68-NODAGA complexation demonstrates optimal performance in the pH range of 4.5 to 7.4 [6]. Within this range, the complex formation proceeds quantitatively without competing hydrolysis reactions that typically plague gallium-68 chemistry at higher pH values [6]. The chelator's ability to function effectively under mildly acidic conditions is particularly advantageous for generator-based gallium-68 production workflows.

Metal competition studies demonstrate the selectivity and stability of gallium-68-NODAGA complexes. When challenged with excess iron(III) and copper(II) ions at concentrations up to 10 millimolar, the gallium-68-NODAGA complex maintains greater than 95% integrity over four half-lives [7]. This resistance to transmetalation underscores the exceptional kinetic inertness of the complex under challenging conditions.

ComplexFormation Time (RT, min)Yield (RT, %)Formation Time (90°C, min)Yield (90°C, %)Labeling EfficiencyStability Rating
68Ga-NODAGA-RGD5>95<5>95ExcellentHigh
68Ga-DOTA-RGD2080-8510>95GoodVery High
68Ga-NOTA-RGD5>95<5>95ExcellentHigh
68Ga-DTPA-RGD2080-85<10>95GoodModerate

Copper-64 Incorporation Efficiency in Antibody-Drug Conjugates

The incorporation of copper-64 into antibody-drug conjugates using NODAGA as the bifunctional chelator demonstrates superior performance characteristics compared to traditional chelation systems. NODAGA-modified antibodies exhibit exceptional copper-64 labeling efficiency under mild conditions, achieving radiochemical purities exceeding 97% with high specific activities [8] [9].

NODAGA-conjugated monoclonal antibodies demonstrate remarkable copper-64 incorporation efficiency at room temperature. The NODAGA-mAb1A12 conjugate achieves 97.9 ± 1.9% radiochemical purity with specific activities of 1.0 ± 0.3 megabecquerels per microgram [9]. This efficiency is achieved using mild labeling conditions (25°C for 1 hour) that preserve antibody integrity and binding affinity [9]. The optimal chelator-to-antibody ratio of 1-3 NODAGA molecules per antibody provides sufficient coordination sites without compromising immunoreactivity [9].

Comparative studies between NODAGA and DOTA for copper-64 antibody labeling reveal significant advantages for NODAGA systems. While DOTA-trastuzumab conjugates achieve only 56% copper-64 incorporation at maximum concentration, NODAGA-trastuzumab consistently exceeds 95% incorporation efficiency under identical conditions [8]. This superior performance extends to very dilute conditions, where NODAGA maintains greater than 90% labeling efficiency at 125 nanomolar chelator concentrations [10].

The kinetic characteristics of copper-64-NODAGA complex formation in antibody systems demonstrate rapid association rates. Complex formation occurs almost immediately upon mixing, with the copper(II) complexation by NODAGA proceeding faster than comparable chelation systems [11]. This rapid kinetics facilitates efficient radiosynthesis protocols and minimizes radiochemical losses during preparation.

Serum stability studies of copper-64-NODAGA antibody conjugates demonstrate exceptional in vivo performance. The complexes maintain greater than 95% integrity after 24 hours of incubation in mouse plasma [9]. Sodium dodecyl sulfate polyacrylamide gel electrophoresis and autoradiography confirm that the radiotracer remains intact with minimal transchelation to serum proteins [9]. This stability contrasts favorably with DOTA-based systems, which show significant copper loss to competing ligands.

The biodistribution characteristics of copper-64-NODAGA antibody conjugates reveal optimized pharmacokinetic profiles. Liver accumulation, a common indicator of complex dissociation, remains low for NODAGA systems compared to DOTA conjugates [12]. The reduced hepatic uptake indicates superior in vivo stability and maintenance of the intact radioimmunoconjugate throughout the circulation period [12].

Specific activity optimization demonstrates that NODAGA systems can achieve higher specific activities than competing chelators. Under optimized conditions, NODAGA-antibody conjugates reach specific activities exceeding 1.0 megabecquerels per microgram, while maintaining radiochemical purity above 95% [9]. This high specific activity is crucial for minimizing the administered mass of immunoconjugate while maintaining adequate imaging signal.

Conjugate SystemRadiochemical Purity (%)Specific Activity (MBq/μg)Labeling Temperature (°C)Labeling Time (h)Serum Stability 24h (%)Liver Accumulation
64Cu-NODAGA-mAb1A1297.91.0251.00>95Low
64Cu-NODAGA-trastuzumab>95>1.0251.00>95Low
64Cu-DOTA-trastuzumab560.5401.0085High
64Cu-NOTA-rituximab951.3250.33>95Moderate

Comparative Chelation Performance Across Lanthanide Series

The chelation performance of NODAGA across the lanthanide series reveals systematic trends in complex stability and formation kinetics that reflect the unique coordination chemistry of these f-block elements. NODAGA demonstrates consistently high affinity for lanthanide cations, with stability constants varying systematically across the series in accordance with lanthanide contraction effects [13] [14].

Europium(III) complexation with NODAGA exhibits a stability constant (log K) of 26.5, representing a significant enhancement compared to NOTA (log K = 22.1) and DOTA (log K = 23.5) under identical conditions [15]. The europium-NODAGA complex adopts a square antiprismatic geometry with eight-coordinate binding, where the europium cation is coordinated by the three nitrogen atoms of the macrocyclic ring and five oxygen donors from the pendant carboxylate groups [15].

Gadolinium(III) demonstrates the highest stability constant among the lanthanides studied, reaching log K = 27.2 for NODAGA complexation [16]. This enhanced stability reflects the optimal size match between the gadolinium cation and the NODAGA cavity. The gadolinium-NODAGA complex exhibits nine-coordinate geometry with a tricapped trigonal prismatic structure, providing maximum coordination saturation [16].

Lutetium(III) chelation with NODAGA achieves stability constants of log K = 25.8, demonstrating strong complex formation despite the smaller ionic radius of lutetium [17] [14]. The lutetium-NODAGA complex maintains eight-coordinate geometry with square antiprismatic arrangement [17]. Computational studies reveal that the heptacoordinated structure represents the most stable configuration, with coordination involving the three nitrogen atoms of the NODAGA cycle and oxygen atoms from the carboxylate pendant arms [17].

Formation kinetics across the lanthanide series demonstrate systematic variations in complex assembly rates. Gadolinium(III) exhibits the fastest formation rate at 0.052 molar per second, followed by terbium(III) at 0.048 molar per second [18]. These rapid formation kinetics enable efficient radiolabeling protocols under mild conditions, particularly advantageous for thermally sensitive biomolecular conjugates.

The kinetic inertness of lanthanide-NODAGA complexes varies systematically across the series. Lutetium-NODAGA demonstrates the highest kinetic inertness with a half-life of 15.3 days at physiological pH, while scandium-NODAGA shows lower inertness with a 3.2-day half-life [7]. This variation in kinetic stability reflects the different coordination preferences and ionic radii of the lanthanide cations.

Dissociation kinetics studies reveal that lanthanide-NODAGA complexes exhibit extremely slow dissociation rates. The dissociation rate constants range from 5.2 × 10⁻⁷ per second for lutetium to 2.1 × 10⁻⁶ per second for scandium [19]. These low dissociation rates ensure excellent in vivo stability and minimal premature release of radioactive lanthanides in biological systems.

Coordination number analysis reveals that most lanthanide-NODAGA complexes adopt eight-coordinate geometries, with gadolinium being the notable exception at nine coordinates [18] [14]. This coordination number optimization provides maximum thermodynamic stability while maintaining rapid formation kinetics. The consistent coordination geometry across the series facilitates predictable radiochemical behavior and reliable synthesis protocols.

Metal IonNODAGA Stability Constant (log K)DOTA Stability Constant (log K)NOTA Stability Constant (log K)NODAGA Formation Rate (M⁻¹s⁻¹)Coordination NumberComplex Geometry
Eu³⁺26.523.522.10.0458Square antiprism
Gd³⁺27.225.624.20.0529Tricapped trigonal prism
Lu³⁺25.825.523.80.0388Square antiprism
Tb³⁺26.824.823.50.0488Square antiprism
Dy³⁺26.324.222.90.0418Square antiprism

XLogP3

-8.6

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

3

Exact Mass

472.18054310 g/mol

Monoisotopic Mass

472.18054310 g/mol

Heavy Atom Count

33

Dates

Last modified: 07-26-2023

Explore Compound Types